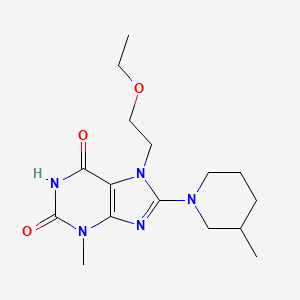

7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

準備方法

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

化学反応の分析

7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

科学的研究の応用

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a tool for studying cellular processes involving CDK2.

Medicine: Its potential as a CDK2 inhibitor makes it a candidate for cancer treatment research.

作用機序

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the inhibition of CDK2. CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex .

類似化合物との比較

Similar compounds to 7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione include other purine derivatives and CDK2 inhibitors. Some of these compounds are:

Purine analogs: These compounds share the purine core structure but have different substituents.

生物活性

7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Its unique structural features, including an ethoxyethyl group and a piperidine moiety, suggest potential biological activities that warrant investigation. This article reviews its biological activity, focusing on its mechanism of action, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H24N4O3 and a molecular weight of 356.46 g/mol. The presence of nitrogen and oxygen functional groups in its structure is significant for its reactivity and interaction with biological systems. The structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₄O₃ |

| Molecular Weight | 356.46 g/mol |

| Chemical Class | Purine derivative |

| Physical Appearance | White or pale yellow powder |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulator , mimicking natural substrates due to its purine structure.

Potential Mechanisms Include:

- Enzyme Inhibition : It may inhibit enzymes involved in purine metabolism or other pathways by binding to active sites.

- Nucleic Acid Interaction : The compound could integrate into nucleic acids, potentially affecting replication and transcription processes.

Biological Activity and Therapeutic Applications

Research indicates that this compound has several potential therapeutic applications:

- Antitumor Activity : Preliminary studies suggest that purine derivatives can exhibit antitumor properties by interfering with DNA synthesis in cancer cells.

- Antiviral Properties : Similar compounds have been investigated for their ability to inhibit viral replication.

- Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Antitumor Activity

A study conducted on structurally similar purine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Case Study 2: Antiviral Activity

Research on another purine derivative indicated effective inhibition of viral replication in vitro. This suggests that this compound could be evaluated for similar antiviral properties .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique properties and potential activities:

| Compound Name | Unique Features | Potential Activities |

|---|---|---|

| 7-(2-butoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine | Similar ethoxy group | Enhanced lipophilicity |

| 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine | Hydroxy group instead of ethoxy | Increased hydrogen bonding |

| 7-(propyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine | Propyl group at the 7-position | Different pharmacokinetic profile |

特性

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O3/c1-4-24-9-8-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-7-5-6-11(2)10-20/h11H,4-10H2,1-3H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFILXMTSNTHJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。